molecular formula C12H11ClN4 B1415246 5-Amino-1-(3-chloro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile CAS No. 2197063-28-6

5-Amino-1-(3-chloro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile

Cat. No.: B1415246
CAS No.: 2197063-28-6
M. Wt: 246.69 g/mol
InChI Key: LEFMFTSTPDECME-UHFFFAOYSA-N
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Description

5-Amino-1-(3-chloro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile is a useful research compound. Its molecular formula is C12H11ClN4 and its molecular weight is 246.69 g/mol. The purity is usually 95%.
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Scientific Research Applications

Crystal and Molecular Structure

The crystal and molecular structure of closely related compounds to 5-Amino-1-(3-chloro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile has been studied, revealing significant interactions such as N-H…N and C-H…Cl which contribute to the stabilization of the crystal structure through centrosymmetric dimers. This insight is crucial for understanding the chemical behavior and potential applications of the compound in various scientific domains (Fathima et al., 2014).

Anti-inflammatory Activity

Research into pyrazolo[3,4-d]pyrimidines, derived from similar pyrazole-carbonitrile compounds, has shown promising anti-inflammatory properties. These findings suggest a potential pathway for developing new anti-inflammatory drugs, underscoring the importance of the core pyrazole-carbonitrile structure in medicinal chemistry (El-Dean et al., 2016).

Corrosion Inhibition

Derivatives of pyrazole-carbonitrile have been investigated for their corrosion inhibition properties, specifically for protecting mild steel in acidic solutions. This application is critical for industries looking to extend the life of metal components and structures, demonstrating the compound's versatility beyond biological applications (Yadav et al., 2016).

Antimicrobial Activity

The synthesis of novel compounds from pyrazole-carbonitrile derivatives has been explored, with some showing significant antimicrobial activity. This research opens up new avenues for the development of antimicrobial agents, highlighting the compound's potential in combating resistant bacterial and fungal strains (Puthran et al., 2019).

Properties

IUPAC Name

5-amino-1-(3-chloro-2-methylphenyl)-3-methylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN4/c1-7-10(13)4-3-5-11(7)17-12(15)9(6-14)8(2)16-17/h3-5H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEFMFTSTPDECME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N2C(=C(C(=N2)C)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.